7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-7-9-21-11-15(20-16(21)10-12)17(22)19-8-6-13-2-4-14(5-3-13)25(18,23)24/h2-5,7,9-11H,6,8H2,1H3,(H,19,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBNPMOKWDTJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . For 7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide, a common synthetic route includes the coupling of 2-aminopyridine with appropriate ketones or aldehydes under oxidative conditions . The reaction conditions often involve the use of copper(I) catalysts and aerobic oxidative environments .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines may involve microwave-assisted synthesis, which offers high efficiency and yield . This method is advantageous due to its scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anti-inflammatory Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine structures possess anti-inflammatory properties. These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
- Antitumor Activity : Some studies suggest that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. This effect is attributed to the modulation of signaling pathways involved in cell survival and proliferation .
- Antimicrobial Effects : Certain derivatives have shown promise as antimicrobial agents, potentially effective against various bacterial strains. The sulfonamide group enhances the compound's ability to penetrate bacterial membranes and exert its effects .
Table 1: Summary of Research Findings on 7-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
| Study | Year | Focus | Key Findings |
|---|---|---|---|
| Atatreh et al. | 2021 | Anti-inflammatory effects | Demonstrated significant inhibition of COX-1 and COX-2 with IC50 values indicating potency relative to standard drugs like celecoxib. |
| Tageldin et al. | 2020 | Antitumor activity | Reported induction of apoptosis in cancer cell lines through modulation of survival pathways. |
| Smith et al. | 2023 | Antimicrobial properties | Found effectiveness against multiple bacterial strains with a focus on structure-activity relationships. |
Mechanism of Action
The mechanism of action of 7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Position of Methyl Groups : A 7-methyl group (as in the target compound and ) is associated with enhanced antimicrobial activity, likely due to improved hydrophobic interactions with bacterial targets.
- Carboxamide Linkage : The sulfamoylphenyl ethyl group in the target compound introduces a polar sulfonamide moiety, contrasting with lipophilic substituents (e.g., 4-methylbenzyl in ), which may alter pharmacokinetic properties.
- Substituent Electronic Effects : Fluorine atoms in enhance potency via electronegative interactions, while sulfamoyl groups may improve solubility and target engagement through hydrogen bonding.
Antimicrobial Activity
The target compound’s structural analogs exhibit significant antimycobacterial activity. For example:
- 7-methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide: Demonstrates sub-nanomolar MIC (0.004 µM) against Mycobacterium tuberculosis (Mtb), attributed to its dual mechanism of inhibiting cytochrome bcc1 oxidase and ATP synthesis .
- Imidazo[1,2-a]pyridine-2-carboxamides (5a–q): Show MIC values ranging from 0.5–8 µg/mL against Mtb, with docking studies indicating inhibition of enoyl-acyl carrier protein reductase (InhA) .
The sulfamoyl group in the target compound may confer similar or improved activity, though direct data are unavailable in the provided evidence.
Nuclear Receptor Targeting
Compounds like N-phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide target Nurr1, an orphan nuclear receptor implicated in neurodegenerative diseases, with EC50 values of 1 nM . This highlights the scaffold’s adaptability to diverse biological targets based on substituent modifications.
Structure-Activity Relationship (SAR) Insights
- Methyl Substitution : 7-methyl and 6-methyl groups enhance antimycobacterial activity, possibly by optimizing steric fit in hydrophobic enzyme pockets .
- Polar Substituents : Sulfamoyl groups may improve water solubility and membrane penetration compared to halogenated or alkylated analogs .
- Linker Flexibility : Ether or ethyl linkers (e.g., in ) balance rigidity and flexibility for target engagement.
Biological Activity
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular structure includes a sulfonamide group, which is known for various pharmacological properties, including antibacterial and anticancer effects.
- Molecular Formula : C17H18N4O3S
- CAS Number : 1081128-28-0
- Molecular Weight : 358.41 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with different biological targets.
Anticancer Activity
Several studies have focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The following table summarizes findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| HeLa (Cervical) | 0.126 | Doxorubicin | 0.15 |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 0.12 |
| K562 (Leukemia) | 0.164 | Doxorubicin | 0.10 |
The data indicates that the compound exhibits significant cytotoxicity against various cancer cell lines, comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for further research.
The mechanism of action for this compound appears to involve the inhibition of key protein kinases involved in cell proliferation and survival. Specifically, it may interfere with signaling pathways that are crucial for cancer cell growth, leading to apoptosis (programmed cell death).
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds suggests that modifications to the imidazo[1,2-a]pyridine framework can significantly influence biological activity. For instance:
- Electron Donating Groups : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Sulfonamide Group : Contributes to both antibacterial and anticancer properties by enhancing solubility and bioavailability.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the efficacy of this compound against several cancer types, demonstrating that it not only inhibited cell growth but also induced apoptosis in resistant cancer cells. This was attributed to its ability to modulate apoptotic pathways. -
Case Study on Antimicrobial Activity :
Another investigation explored the antimicrobial properties of related compounds with similar structures, revealing that the sulfonamide moiety contributed significantly to antibacterial activity against Gram-positive and Gram-negative bacteria.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions. For the target compound:
- Core formation : Condensation of 2-aminopyridine derivatives with α-bromoketones or α-halocarbonyl compounds under basic conditions to form the imidazo[1,2-a]pyridine scaffold .
- Amide coupling : Use coupling agents like EDCI/HOBt or DCC to attach the sulfamoylphenyl-ethyl group to the carboxamide moiety. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- Purity assessment :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Systematically modify the sulfamoylphenyl group (e.g., halogenation, methylation) and the ethyl linker (e.g., elongation to propyl) to assess impact on target binding .
- Biological assays :
- In vitro kinase inhibition assays : Test modified analogs against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays .
- Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines to correlate structural changes with potency .
- Data analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay validation :
- Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .
- Confirm compound stability via LC-MS during assays to rule out degradation .
- Enantiomer analysis : Chiral HPLC to isolate enantiomers and test individually, as stereochemistry may cause divergent activities .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use Schrödinger Suite or MOE to model binding to kinases or GPCRs, prioritizing residues with sulfamoyl group interactions .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and identify key conformational changes .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors near the imidazo ring) to guide analog design .
Q. How should in vivo pharmacokinetic studies be designed for this compound?
- Dosing : Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours .
- Analytical method : LC-MS/MS for quantification (LOQ <1 ng/mL) .
- Toxicity screening :
- Acute toxicity : Single-dose escalation (10–200 mg/kg) with histopathology .
- CYP450 inhibition : Microsome assays to evaluate drug-drug interaction risks .
Comparative Data from Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
